

# AC-94149: A Comprehensive Technical Guide on Chemical Properties and Structure Elucidation

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## Compound of Interest

Compound Name: AC-94149

Cat. No.: B050279

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## Introduction

**AC-94149**, chemically known as 2-Amino-2,3-dimethylbutyronitrile, is a nitrile compound that has garnered attention primarily as a key intermediate in the synthesis of agrochemicals.<sup>[1][2]</sup> While its application in drug development is not well-documented in publicly available literature, its chemical properties and structure provide a basis for potential derivatization and exploration in medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure elucidation, and synthesis of **AC-94149**, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

## Chemical and Physical Properties

**AC-94149** is a colorless to light yellow liquid with the molecular formula  $C_6H_{12}N_2$ .<sup>[3]</sup> A comprehensive summary of its chemical and physical properties is presented in Table 1.

Property	Value	Source(s)
IUPAC Name	2-amino-2,3-dimethylbutanenitrile	PubChem
Synonyms	AC-94149, 2-Amino-2,3-dimethylbutyronitrile	[3]
CAS Number	13893-53-3	[3]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub>	[3]
Molecular Weight	112.17 g/mol	[3]
Appearance	Colorless to light yellow liquid	ECHEMI
Boiling Point	173.5 °C at 760 mmHg	LookChem
Density	0.896 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook
Solubility	Slightly soluble in Chloroform, Methanol	ChemicalBook
pKa	5.18 ± 0.25 (Predicted)	ChemicalBook
LogP	0.7 at 23°C and pH 6.1-10.5	ChemicalBook

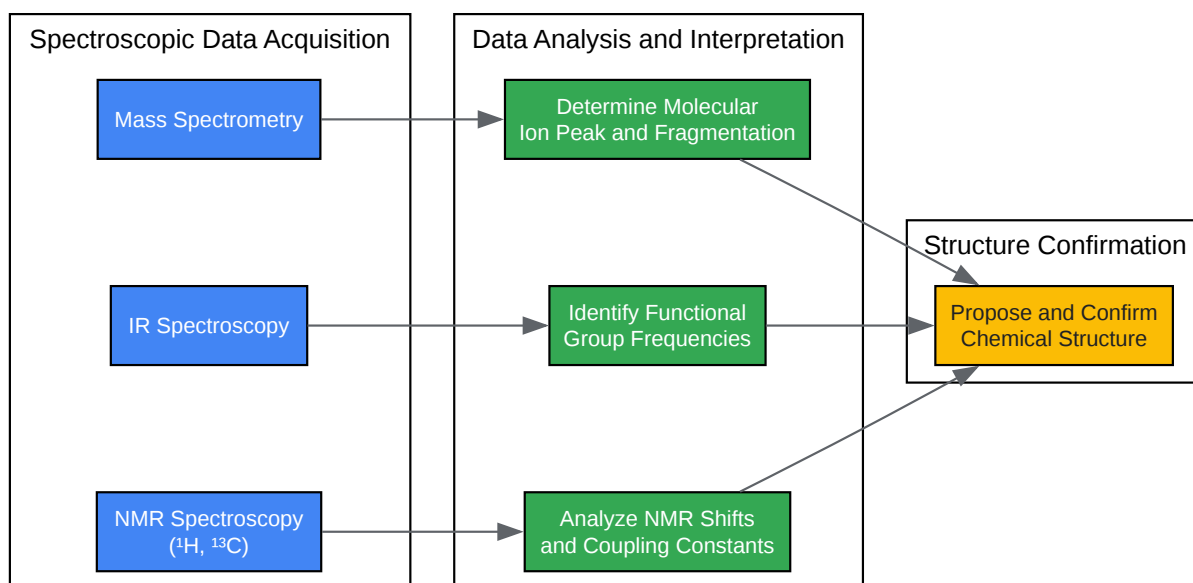
## Structure Elucidation

The structural confirmation of **AC-94149** (2-Amino-2,3-dimethylbutyronitrile) is based on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While detailed experimental write-ups are not readily available in public literature, references to spectral data provide the basis for its structural assignment.

## Spectroscopic Data

- <sup>13</sup>C NMR Spectroscopy:** The presence of distinct carbon environments in the molecule can be confirmed by <sup>13</sup>C NMR.
- FTIR Spectroscopy:** The infrared spectrum would show characteristic absorption bands for the amine (N-H stretching), nitrile (C≡N stretching), and alkane (C-H stretching) functional groups.

The logical workflow for structure elucidation based on spectroscopic data is illustrated in the following diagram.



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A brief, descriptive caption: Structure Elucidation Workflow for **AC-94149**.

## Experimental Protocols

### Synthesis of 2-Amino-2,3-dimethylbutyronitrile

A common method for the synthesis of 2-Amino-2,3-dimethylbutyronitrile is the Strecker amino acid synthesis. A detailed protocol is as follows:

Materials:

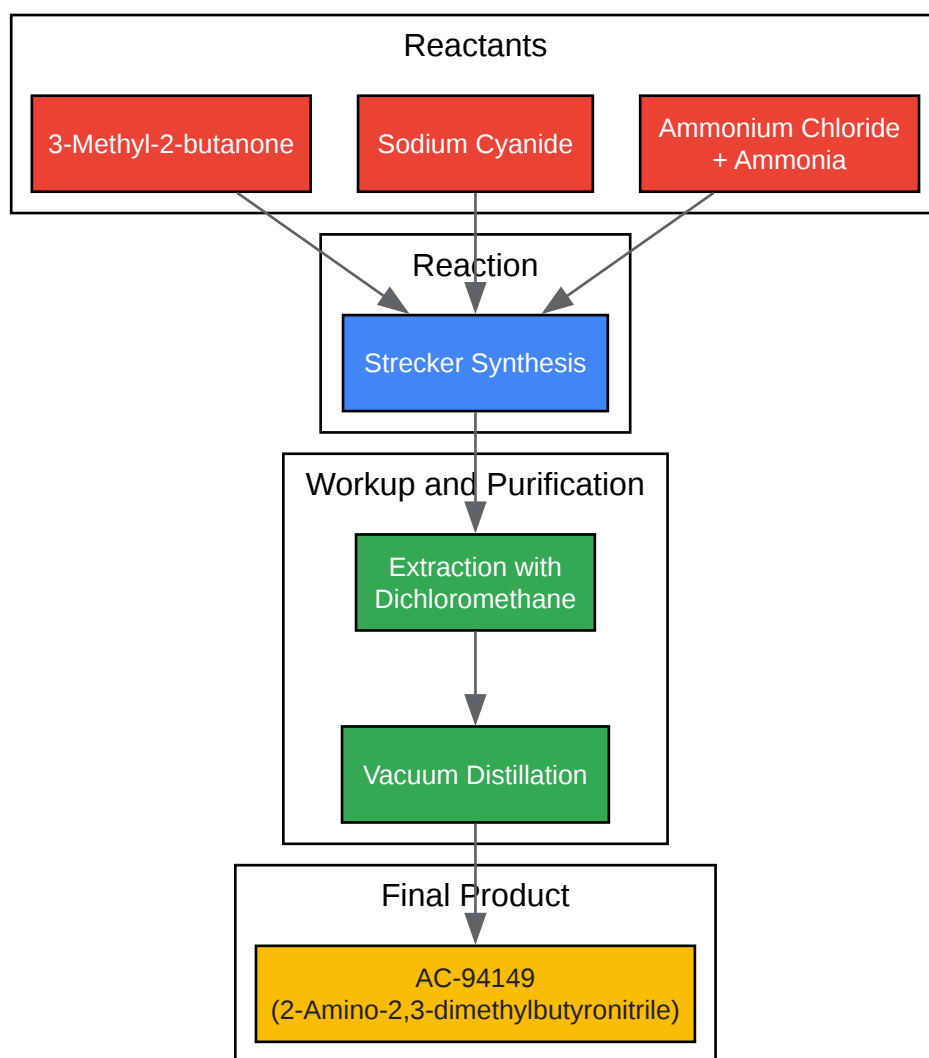
- 3-Methyl-2-butanone (isopropyl methyl ketone)
- Sodium cyanide (NaCN)
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )

- Ammonia solution (concentrated)
- Methanol
- Water
- Dichloromethane

Procedure:

- In a well-ventilated fume hood, dissolve sodium cyanide and ammonium chloride in a mixture of water and methanol.
- To this solution, add a concentrated ammonia solution.
- Cool the mixture in an ice bath and add 3-Methyl-2-butanone dropwise with constant stirring.
- Allow the reaction to stir at room temperature for several hours to overnight.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain pure 2-Amino-2,3-dimethylbutyronitrile.

The synthesis workflow is depicted in the diagram below.



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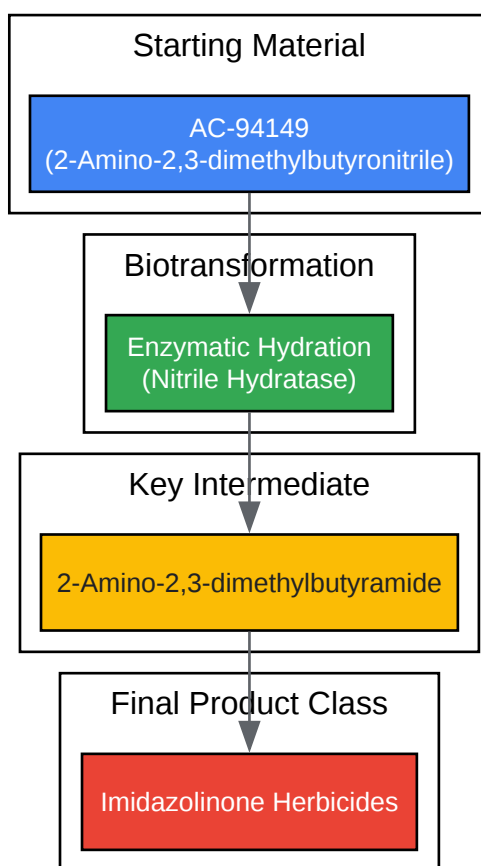
A brief, descriptive caption: Synthesis Workflow of **AC-94149**.

## Biological Activity and Applications

The primary documented application of **AC-94149** is as a chemical intermediate in the synthesis of imidazolinone herbicides.[1] These herbicides are known for their broad-spectrum activity and environmental safety.[4] The conversion of 2-Amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide, a key step in herbicide synthesis, can be achieved through enzymatic hydration using nitrile hydratase from various microorganisms like *Rhodococcus qingshengii*. [5][6]

While some sources suggest potential applications in the pharmaceutical industry and as a precursor for other bioactive compounds, specific details on its mechanism of action, biological targets, or involvement in signaling pathways in a therapeutic context are not available in the public domain.[7][8] The current body of evidence points to its utility in agrochemical manufacturing rather than as a direct therapeutic agent.

The relationship of **AC-94149** to its downstream herbicidal products is shown below.



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A brief, descriptive caption: Role of **AC-94149** in Herbicide Synthesis.

## Conclusion

**AC-94149**, or 2-Amino-2,3-dimethylbutyronitrile, is a well-characterized chemical compound with established physical and chemical properties. Its structure has been elucidated through standard spectroscopic methods, and its synthesis is achievable via established organic chemistry protocols like the Strecker synthesis. At present, its primary and well-documented

role is in the agrochemical industry as a crucial intermediate for the production of imidazolinone herbicides. For professionals in drug development, while **AC-94149** itself does not have known therapeutic applications, its structure presents a scaffold that could be explored for the synthesis of novel bioactive molecules. Further research would be necessary to determine any potential pharmacological activity.

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